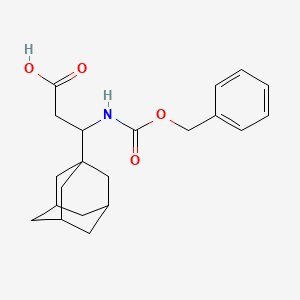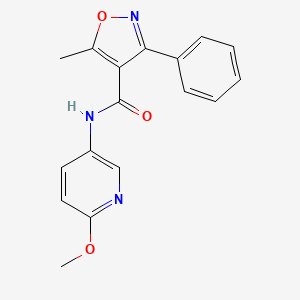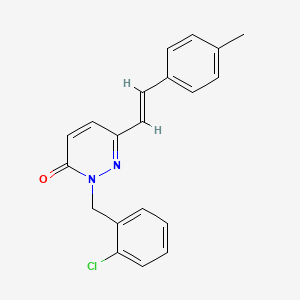
2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone is a compound belonging to the pyridazinone class of molecules, which are known for their ability to act as ligands in coordination complexes. The compound has a wide range of applications, from its use as a synthetic intermediate in the preparation of other compounds to its use in scientific research as a potential therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Pyridazinone derivatives, including compounds similar to 2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, have been studied for their herbicidal activity. Research has shown that these compounds can inhibit photosynthesis in plants, thereby accounting for their phytotoxicity. This mode of action is similar to other herbicides like atrazine and amitrole, but with enhanced effectiveness in certain derivatives (Hilton et al., 1969).
Corrosion Inhibition
Studies on pyridazinone derivatives have also explored their use as corrosion inhibitors for mild steel in acidic solutions. These compounds, including those structurally similar to this compound, have demonstrated significant inhibition of both cathodic hydrogen evolution and anodic metal dissolution in steel, suggesting their potential as protective agents against corrosion (Kalai et al., 2020).
Anticancer Properties
Some pyridazinone derivatives have been synthesized and evaluated for their anticancer activity. These studies have revealed that certain derivatives exhibit significant activity against various human cancer cell lines, indicating their potential as lead compounds for developing new anticancer agents (Rathish et al., 2012).
Platelet Aggregation Inhibition
Research on 3(2H)-pyridazinones with amino groups has shown potential for these compounds as platelet aggregation inhibitors. This property is particularly relevant for the development of new therapeutic agents for conditions related to blood clotting and cardiovascular diseases (Estevez et al., 1998).
Antimicrobial Activity
Recent studies on new pyridazinone derivatives have shown promising results in antimicrobial activities. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Sukuroglu et al., 2012).
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-15-6-8-16(9-7-15)10-11-18-12-13-20(24)23(22-18)14-17-4-2-3-5-19(17)21/h2-13H,14H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAWQUOXQLKZAF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
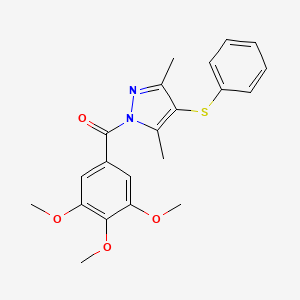
![N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2511569.png)
![1,1a,6,6a-Tetrahydrocyclopropa[a]indene-1-carboxylic acid](/img/structure/B2511572.png)
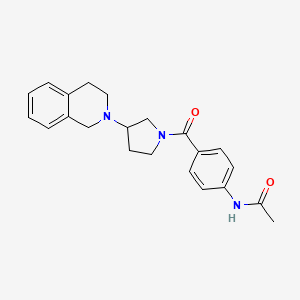
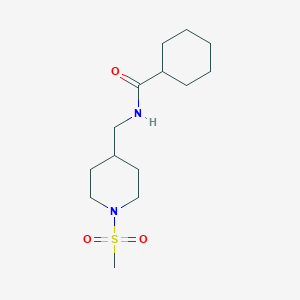
![N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2511576.png)
![2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2511577.png)

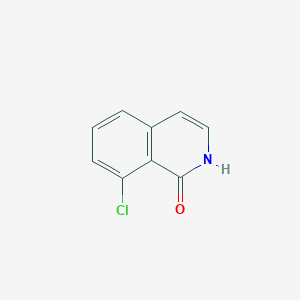
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride](/img/structure/B2511586.png)
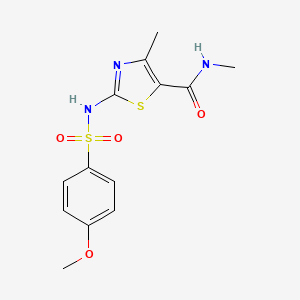
![5-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2511588.png)
